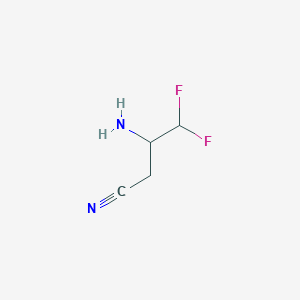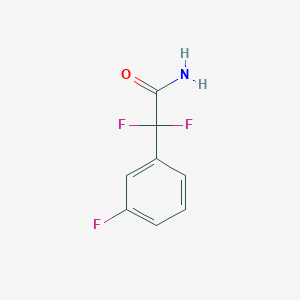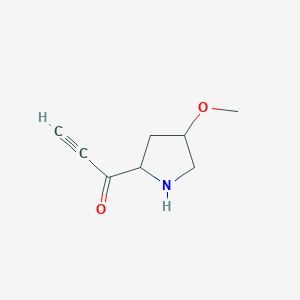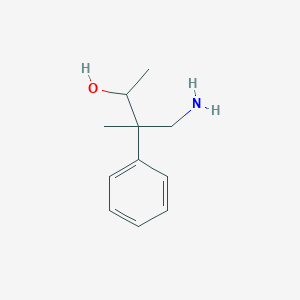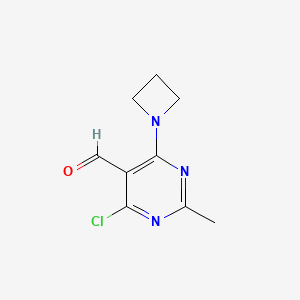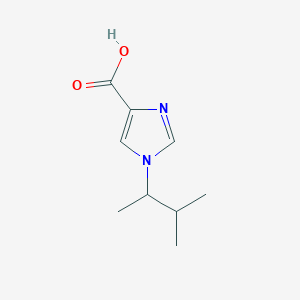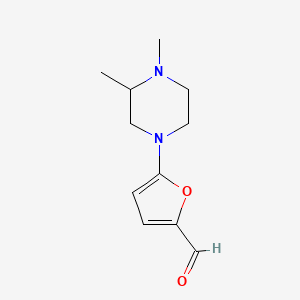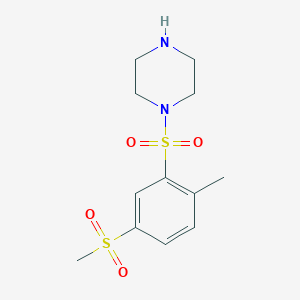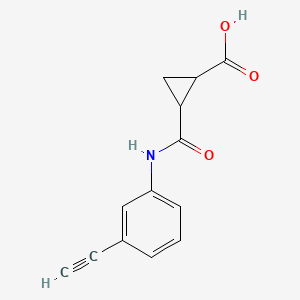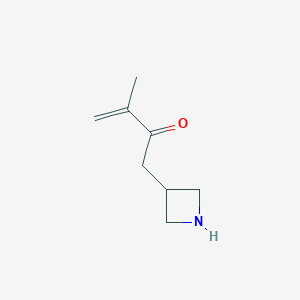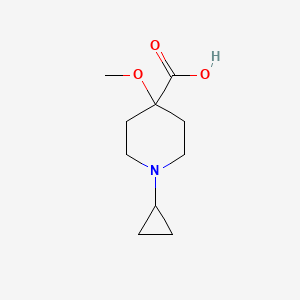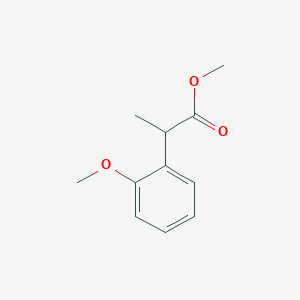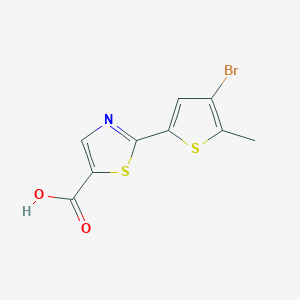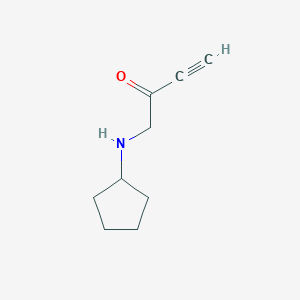
1-(Cyclopentylamino)but-3-yn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopentylamino)but-3-yn-2-one is an organic compound with the molecular formula C9H13NO It is a derivative of butynone, featuring a cyclopentylamino group attached to the but-3-yn-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Cyclopentylamino)but-3-yn-2-one can be synthesized through several methods. One common approach involves the reaction of cyclopentylamine with but-3-yn-2-one under controlled conditions. The reaction typically requires a solvent such as ethanol or dimethyl sulfoxide (DMSO) and may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and characterization using techniques like NMR, HPLC, and LC-MS .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopentylamino)but-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
1-(Cyclopentylamino)but-3-yn-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: The compound can be used in the development of new materials or as an intermediate in industrial chemical processes
Mechanism of Action
The mechanism of action of 1-(Cyclopentylamino)but-3-yn-2-one involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, influencing various biochemical processes. Detailed mechanistic studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
3-Butyn-2-one: A simpler analog with similar reactivity but lacking the cyclopentylamino group.
Ethynyl methyl ketone: Another related compound with distinct chemical properties.
Acetylacetylene: Shares the butynone backbone but differs in functional groups
Uniqueness
1-(Cyclopentylamino)but-3-yn-2-one is unique due to the presence of the cyclopentylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where its unique reactivity and interactions are advantageous .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(cyclopentylamino)but-3-yn-2-one |
InChI |
InChI=1S/C9H13NO/c1-2-9(11)7-10-8-5-3-4-6-8/h1,8,10H,3-7H2 |
InChI Key |
LWSMRRVUEBIARU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)CNC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


